(2S)-2-(1-ethyl-1-methoxy-propyl)pyrrolidin-1-amine
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Overview
Description
(S)-(-)-AMINO-2-(1’-METHOXY-1’-ETHYLPROPYL)PYRROLIDINE is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an amino group and a methoxy-ethylpropyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-AMINO-2-(1’-METHOXY-1’-ETHYLPROPYL)PYRROLIDINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and appropriate alkylating agents.
Alkylation: The pyrrolidine ring is alkylated using a suitable alkylating agent under controlled conditions to introduce the methoxy-ethylpropyl group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of (S)-(-)-AMINO-2-(1’-METHOXY-1’-ETHYLPROPYL)PYRROLIDINE follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, optimization of reaction conditions, and implementation of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-AMINO-2-(1’-METHOXY-1’-ETHYLPROPYL)PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-(-)-AMINO-2-(1’-METHOXY-1’-ETHYLPROPYL)PYRROLIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(-)-AMINO-2-(1’-METHOXY-1’-ETHYLPROPYL)PYRROLIDINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-(-)-2-(1-METHYLETHYL)-PYRROLIDINE
- (S)-(-)-1-BENZYL-2-(1-METHOXY-1-ETHYLPROPYL)-PYRROLIDINE
Uniqueness
(S)-(-)-AMINO-2-(1’-METHOXY-1’-ETHYLPROPYL)PYRROLIDINE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both amino and methoxy-ethylpropyl groups make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(3-methoxypentan-3-yl)pyrrolidin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-4-10(5-2,13-3)9-7-6-8-12(9)11/h9H,4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKOLJAEDXMVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1CCCN1N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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